4-(Thiophen-3-yl)benzoyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

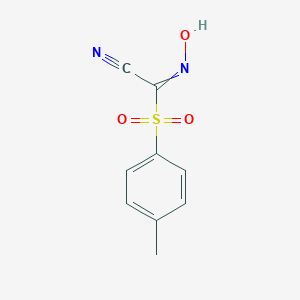

4-(Thiophen-3-yl)benzoyl chloride is a chemical compound that belongs to the family of benzoyl chlorides. It is a yellow-colored powder that is used in various scientific research applications. This compound is synthesized through a specific method, which will be discussed in The mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments will also be explored. Moreover, future directions for research on this compound will be listed.

Wirkmechanismus

The mechanism of action of 4-(Thiophen-3-yl)benzoyl chloride is not well understood. However, it is believed to act as an acylating agent, reacting with various nucleophiles. This compound is known to react with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Biochemische Und Physiologische Effekte

There is limited information available on the biochemical and physiological effects of 4-(Thiophen-3-yl)benzoyl chloride. However, it is known to be a toxic compound and should be handled with care. This compound is known to cause skin and eye irritation and can be harmful if ingested or inhaled.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-(Thiophen-3-yl)benzoyl chloride in lab experiments is its high reactivity. This compound reacts readily with various nucleophiles, making it an ideal reagent for organic synthesis reactions. However, its toxicity and potential health hazards make it challenging to handle and require proper safety precautions.

Zukünftige Richtungen

There are several future directions for research on 4-(Thiophen-3-yl)benzoyl chloride. One area of research could be the development of safer and more efficient synthesis methods for this compound. Another area of research could be the exploration of its potential applications in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further studies could be conducted to understand the mechanism of action and potential biochemical and physiological effects of this compound.

Conclusion

In conclusion, 4-(Thiophen-3-yl)benzoyl chloride is a chemical compound that is used in various scientific research applications. It is synthesized through a specific method and is known to react readily with various nucleophiles. However, its toxicity and potential health hazards make it challenging to handle. Further research is needed to explore its potential applications and understand its mechanism of action and potential biochemical and physiological effects.

Synthesemethoden

The synthesis of 4-(Thiophen-3-yl)benzoyl chloride involves the reaction of 4-(Thiophen-3-yl)benzoic acid with thionyl chloride. This reaction produces the desired compound along with hydrogen chloride gas. The reaction is carried out at a specific temperature and under controlled conditions to obtain a high yield of the product.

Wissenschaftliche Forschungsanwendungen

4-(Thiophen-3-yl)benzoyl chloride is used in various scientific research applications. It is commonly used as a starting material for the synthesis of other chemical compounds. This compound is also used in the synthesis of various pharmaceuticals and agrochemicals. It is used as a reagent in organic synthesis reactions, such as the synthesis of amides, esters, and ketones.

Eigenschaften

CAS-Nummer |

181132-79-6 |

|---|---|

Produktname |

4-(Thiophen-3-yl)benzoyl chloride |

Molekularformel |

C11H7ClOS |

Molekulargewicht |

222.69 g/mol |

IUPAC-Name |

4-thiophen-3-ylbenzoyl chloride |

InChI |

InChI=1S/C11H7ClOS/c12-11(13)9-3-1-8(2-4-9)10-5-6-14-7-10/h1-7H |

InChI-Schlüssel |

UKIGBJXSLVJWCR-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CSC=C2)C(=O)Cl |

Kanonische SMILES |

C1=CC(=CC=C1C2=CSC=C2)C(=O)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Chloro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B68604.png)

![1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B68613.png)

![[2-[(N-methylanilino)methyl]phenyl]boronic acid](/img/structure/B68619.png)

![1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one](/img/structure/B68631.png)